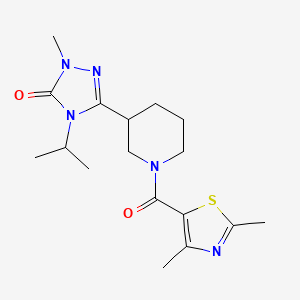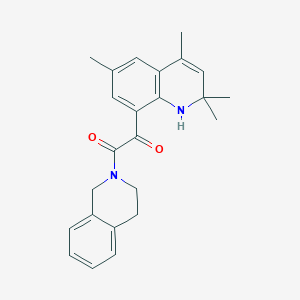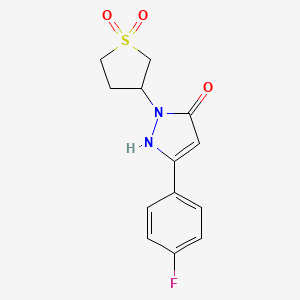![molecular formula C16H12N4O3S2 B11037936 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: Approximately 380.45 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to this compound involves several steps. One common approach is the condensation of appropriate starting materials. For instance, the reaction of a furyl-substituted oxadiazole with a benzothiazole derivative can yield our compound.
Reaction Conditions: The reaction typically occurs under controlled temperature and solvent conditions. Researchers often employ organic solvents like dichloromethane or dimethyl sulfoxide (DMSO).
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity: Our compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, transforming functional groups.
Substitution: Substituents can be replaced by other groups.
Reduction: Reduction reactions can modify its properties.
- Thionyl Chloride (SOCl2) : Used for chlorination reactions.
- Hydrazine Hydrate (N2H4·H2O) : Involved in hydrazinolysis.
- Sodium Borohydride (NaBH4) : A reducing agent.
Major Products: The specific products depend on reaction conditions. Functional group modifications, such as sulfide formation or amide bond cleavage, are common.
Scientific Research Applications
Chemistry:
- Organic Synthesis : Researchers use this compound as a building block for more complex molecules.
- Fluorescent Probes : Its unique structure makes it useful for fluorescence studies.
- Antimicrobial Properties : Investigated for potential antibacterial or antifungal activity.
- Enzyme Inhibition : May target specific enzymes.
- Dye Synthesis : Its chromophoric properties find applications in dye production.
Mechanism of Action
The compound’s effects likely involve interactions with cellular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While our compound stands out due to its intricate structure, similar compounds include:
Properties
Molecular Formula |
C16H12N4O3S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-4-2-6-11-13(9)18-15(25-11)17-12(21)8-24-16-20-19-14(23-16)10-5-3-7-22-10/h2-7H,8H2,1H3,(H,17,18,21) |
InChI Key |
ZIRLIENCMVPQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11037860.png)

![N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11037877.png)


![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)


![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)

![4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B11037926.png)
![(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11037927.png)
![4-(2,5-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11037945.png)
![1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea](/img/structure/B11037950.png)
